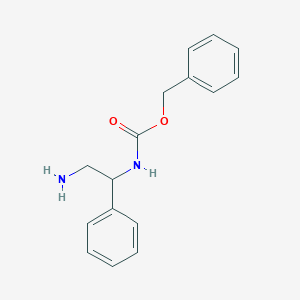

ベンジル N-(2-アミノ-1-フェニルエチル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl N-(2-amino-1-phenylethyl)carbamate is an organic compound with the molecular formula C16H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a 2-amino-1-phenylethyl group

科学的研究の応用

Benzyl N-(2-amino-1-phenylethyl)carbamate has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of benzyl N-(2-amino-1-phenylethyl)carbamate often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings to minimize waste and reduce environmental impact .

化学反応の分析

Types of Reactions

Benzyl N-(2-amino-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamines. Substitution reactions can result in a variety of substituted carbamates .

作用機序

The mechanism of action of benzyl N-(2-amino-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of a covalent bond between the carbamate group and the active site of the enzyme, leading to a decrease in enzyme activity.

類似化合物との比較

Similar Compounds

Benzyl carbamate: A simpler carbamate derivative with similar chemical properties.

Phenylethyl carbamate: Another related compound with a phenylethyl group instead of a benzyl group.

N-phenyl carbamate: A compound with a phenyl group attached to the carbamate nitrogen.

Uniqueness

Benzyl N-(2-amino-1-phenylethyl)carbamate is unique due to the presence of both a benzyl group and a 2-amino-1-phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to act as a protecting group for amines and its potential biological activity further distinguish it from other carbamate derivatives .

生物活性

Benzyl N-(2-amino-1-phenylethyl)carbamate, also known as (R)-Benzyl (2-amino-1-phenylethyl)carbamate, is a compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with enzymes and receptors, and relevant case studies.

The biological activity of benzyl N-(2-amino-1-phenylethyl)carbamate primarily involves its interaction with specific molecular targets. The carbamate moiety allows the compound to form stable complexes with enzymes and receptors, thereby modulating their activity. Notably, carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, which may contribute to the compound's neuropharmacological effects.

Key Interactions

- Hydrogen Bonding : The amino group present in the structure can form hydrogen bonds with various biological molecules, enhancing binding affinity.

- Hydrophobic Interactions : The benzyl and phenylethyl groups engage in hydrophobic interactions with proteins and enzymes, facilitating specific binding interactions .

Biological Activity Data

The following table summarizes the biological activities reported for benzyl N-(2-amino-1-phenylethyl)carbamate in various studies:

Neuroprotective Activity

A significant study explored the neuroprotective properties of aromatic carbamates, including benzyl N-(2-amino-1-phenylethyl)carbamate. This research indicated that certain derivatives could protect human induced pluripotent stem cell-derived neurons from apoptosis induced by etoposide. The mechanism was linked to an increase in the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through induction of beclin 1 .

Enzyme Interaction Studies

Research has demonstrated that benzyl N-(2-amino-1-phenylethyl)carbamate interacts with enzymes involved in neurotransmission. For instance, its inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

特性

IUPAC Name |

benzyl N-(2-amino-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453147 |

Source

|

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142854-51-1 |

Source

|

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。